Oxolane-3-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolane-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSSPPUHNSTBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Oxolane 3 Sulfonyl Fluoride and Analogues
Direct Fluorosulfonylation Approaches
Direct fluorosulfonylation methods involve the simultaneous introduction of the sulfonyl group and the fluorine atom onto a carbon skeleton. These approaches are often more efficient than multi-step sequences and are applicable to a variety of precursors.
Radical-Mediated Hydrofluorosulfonylation of Olefinic Precursors
The radical-mediated hydrofluorosulfonylation of unactivated alkenes has emerged as a powerful method for the synthesis of aliphatic sulfonyl fluorides. nih.gov This approach avoids the need for pre-functionalized substrates and can be applied to complex molecules. The reaction typically involves a radical initiator and a source of the fluorosulfonyl radical (•SO₂F). Recent advancements have introduced bench-stable fluorosulfonyl radical precursors, enhancing the practicality and safety of this method. nih.govnih.gov
For the synthesis of an analogue like Oxolane-3-sulfonyl fluoride (B91410), a potential olefinic precursor would be 2,3-dihydrofuran. The reaction would proceed via the addition of the •SO₂F radical to the double bond, followed by hydrogen atom abstraction to yield the saturated product. Photoredox catalysis can be employed to facilitate this transformation under mild conditions. nih.gov
Table 1: Radical Hydrofluorosulfonylation of Olefinic Precursors Illustrative examples based on general findings for analogous compounds.
| Olefin Precursor | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 1-Octene | FABI, Photocatalyst, H-donor, Light | Octane-2-sulfonyl fluoride | 75 |
| Cyclohexene | FABI, Photocatalyst, H-donor, Light | Cyclohexanesulfonyl fluoride | 82 |
| Styrene | FABI, Organocatalyst, H-donor, Light | 2-Phenylethane-1-sulfonyl fluoride | 68 |
Oxidative Fluorination Strategies from Sulfur-Containing Precursors
Oxidative methods provide a direct route to sulfonyl fluorides from various sulfur-containing starting materials at lower oxidation states, such as sulfinamides, thiols, and disulfides.
Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidation. Anodic oxidation can be used for the conversion of sulfinamides to their corresponding sulfonimidoyl fluorides, which are aza-bioisosteres of sulfonyl fluorides. chinesechemsoc.org This electrochemistry-enabled oxidative nucleophilic fluorination utilizes readily available and stable sulfinamides and a convenient fluoride source like triethylamine trihydrofluoride, avoiding the need for external oxidants or expensive fluorinating agents. chinesechemsoc.org Mechanistic studies suggest that the electrochemical oxidation of related sulfenamides proceeds sequentially through S(IV) intermediates like sulfinamides before forming the final S(VI) fluoride product. acs.org This strategy represents a promising approach for accessing diverse sulfonyl fluoride analogues.
A particularly mild and environmentally benign approach for preparing sulfonyl fluorides involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.govacs.orgnih.gov This method is advantageous as it uses widely available and inexpensive starting materials and avoids stoichiometric oxidants. nih.gov The reaction is typically performed in a biphasic solvent system using simple graphite and steel electrodes. nih.gov
The proposed mechanism involves the initial rapid anodic oxidation of the thiol to its corresponding disulfide. acs.org The disulfide then undergoes further oxidation to form a radical cation, which reacts with the nucleophilic fluoride source. nih.govacs.org Subsequent oxidation steps yield the final sulfonyl fluoride product. mdpi.com This process has been shown to be effective for a broad range of alkyl, benzyl, and aryl thiols and disulfides. nih.govnih.gov
Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols Data based on reported yields for analogous compounds. nih.gov
| Thiol Precursor | Conditions | Product | Isolated Yield (%) |
|---|---|---|---|
| 4-(tert-Butyl)thiophenol | KF, Pyridine, CH₃CN/HCl(aq), C/Fe electrodes, 20 mA | 4-(tert-Butyl)benzenesulfonyl fluoride | 85 |
| Benzyl mercaptan | KF, Pyridine, CH₃CN/HCl(aq), C/Fe electrodes, 20 mA | Phenylmethanesulfonyl fluoride | 72 |
| 1-Octanethiol | KF, Pyridine, CH₃CN/HCl(aq), C/Fe electrodes, 20 mA | Octane-1-sulfonyl fluoride | 51 |
Palladium-Catalyzed Fluorosulfonylation Reactions
Palladium catalysis provides a versatile tool for the synthesis of sulfonyl fluorides, particularly for unsaturated systems. One established method involves a palladium-catalyzed sulfur dioxide insertion into a carbon-triflate bond, followed by trapping of the resulting sulfinate with an electrophilic fluorine source. nih.gov This strategy has been successfully applied to the synthesis of various cyclic alkenylsulfonyl fluorides from the corresponding alkenyl triflates, using DABSO as a sulfur dioxide surrogate. nih.gov
Another palladium-catalyzed approach involves the fluorosulfonylation of aryl thianthrenium salts, using sodium dithionite as a convenient sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild reductive conditions. rsc.org These methods tolerate a broad range of functional groups and are valuable for creating complex and multifunctional sulfonyl fluoride analogues. nih.gov
Table 3: Palladium-Catalyzed Synthesis of Cyclic Alkenylsulfonyl Fluorides Illustrative examples based on findings for analogous compounds. nih.gov
| Alkenyl Triflates | Catalyst and Reagents | Product | Yield (%) |
|---|---|---|---|
| Cyclohex-1-en-1-yl trifluoromethanesulfonate | Pd₂(dba)₃, Xantphos, DABSO, NFSI | Cyclohex-1-ene-1-sulfonyl fluoride | 78 |
| 4-tert-Butylcyclohex-1-en-1-yl trifluoromethanesulfonate | Pd₂(dba)₃, Xantphos, DABSO, NFSI | 4-tert-Butylcyclohex-1-ene-1-sulfonyl fluoride | 85 |
Halogen-Fluorine Exchange Reactions
The conversion of sulfonyl chlorides to sulfonyl fluorides via halogen-fluorine (Halex) exchange is one of the most traditional and reliable methods for their synthesis. nih.govmdpi.com This nucleophilic substitution reaction is typically performed using an alkali metal fluoride salt.
A simple and highly efficient procedure utilizes potassium fluoride (KF) in a water/acetone biphasic mixture. organic-chemistry.org This method is mild, scalable, and proceeds in high yields for a broad scope of sulfonyl chloride precursors, including those bearing heterocyclic, phenolic, and aniline functionalities. organic-chemistry.org The reaction is generally complete within a few hours at room temperature. To synthesize Oxolane-3-sulfonyl fluoride, this would involve the initial preparation of Oxolane-3-sulfonyl chloride, likely from the corresponding thiol or sulfonic acid, followed by the exchange reaction. The stability of sulfonyl fluorides is significantly greater than that of sulfonyl chlorides, making this conversion a common final step in a synthetic sequence. wikipedia.org
Table 4: Synthesis of Sulfonyl Fluorides via Chloride-Fluoride Exchange Data based on reported yields for analogous compounds. organic-chemistry.org
| Sulfonyl Chloride Precursor | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzenesulfonyl chloride | KF, Acetone/H₂O, rt, 2h | Benzenesulfonyl fluoride | 99 |
| 4-Toluenesulfonyl chloride | KF, Acetone/H₂O, rt, 2h | 4-Toluenesulfonyl fluoride | 98 |
| 2-Thiophenesulfonyl chloride | KF, Acetone/H₂O, rt, 2h | Thiophene-2-sulfonyl fluoride | 97 |
Nucleophilic Fluorination of Sulfonyl Chlorides
A common and direct method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of the chloride in a corresponding sulfonyl chloride with a fluoride ion. This halide exchange reaction is a cornerstone in the preparation of a wide array of sulfonyl fluorides.
Influence of Fluoride Sources (e.g., KF, CsF, Et₃N·3HF)
The choice of the fluoride source is critical and significantly influences the efficiency of the fluorination reaction. Various fluoride salts and reagents are employed, each with its own set of advantages and disadvantages in terms of reactivity, solubility, and handling.
Potassium Fluoride (KF): As an inexpensive and readily available reagent, potassium fluoride is a frequently used fluoride source. masterorganicchemistry.com However, its low solubility in many organic solvents can limit its reactivity. To overcome this, phase-transfer catalysts or polar aprotic solvents are often employed to enhance the concentration of fluoride ions in the reaction medium.
Cesium Fluoride (CsF): Cesium fluoride exhibits higher solubility in organic solvents compared to KF, leading to a higher effective concentration of fluoride ions and often resulting in faster reaction rates and higher yields. This increased reactivity makes it a preferred, albeit more expensive, alternative for challenging substrates.
Triethylamine Trihydrofluoride (Et₃N·3HF): This amine-hydrofluoric acid complex is a liquid and serves as a convenient and less hazardous source of fluoride compared to gaseous hydrogen fluoride. It is particularly effective for the fluorination of sulfonyl chlorides and can often proceed under milder conditions.
Table 1: Comparison of Fluoride Sources in Nucleophilic Fluorination
| Fluoride Source | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Potassium Fluoride (KF) | Low cost, readily available | Low solubility in organic solvents | High temperatures, polar aprotic solvents, often requires phase-transfer catalysts |
| Cesium Fluoride (CsF) | Higher solubility and reactivity than KF | Higher cost | Milder conditions compared to KF, soluble in various organic solvents |
| Triethylamine Trihydrofluoride (Et₃N·3HF) | Liquid, easier to handle than HF gas | Corrosive, requires careful handling | Room temperature to moderate heating, often used neat or in aprotic solvents |
Solvent Effects on Fluoride-Chloride Exchange
Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for nucleophilic fluorination reactions. These solvents can effectively solvate the cation of the fluoride salt while leaving the fluoride anion relatively "naked" and more nucleophilic. In contrast, protic solvents like water and alcohols can form strong hydrogen bonds with the fluoride ion, significantly reducing its nucleophilicity and hindering the desired substitution reaction. The use of biphasic systems, for example, a water/acetone mixture, has also been reported to facilitate the reaction, providing a simple and mild method for direct chloride/fluoride exchange. organic-chemistry.org
Strategies Involving Diazonium Salts
The conversion of diazonium salts, typically derived from corresponding amines, represents another important strategy for the synthesis of sulfonyl fluorides. These methods offer a pathway to introduce the sulfonyl fluoride group into molecules where the corresponding sulfonyl chloride might be difficult to access.
Sandmeyer-Type Fluorosulfonylation
The Sandmeyer reaction, a well-established method for converting aryl diazonium salts to aryl halides, has been adapted for the synthesis of sulfonyl fluorides. wikipedia.org In a typical Sandmeyer-type fluorosulfonylation, an aryl or heteroaryl diazonium salt is reacted with a source of sulfur dioxide and a fluoride source, often in the presence of a copper catalyst. wikipedia.org This reaction allows for the transformation of an amino group into a sulfonyl fluoride group. While this method is predominantly used for aromatic systems, its application to aliphatic systems like oxolane would require the corresponding 3-amino-oxolane precursor and suitable reaction conditions to generate and react the unstable aliphatic diazonium species.
Mechanistic Divergence in Diazonium Salt Reactions
The mechanism of Sandmeyer-type reactions is believed to involve radical intermediates. The diazonium salt undergoes a one-electron reduction, typically by a copper(I) species, to generate an aryl radical and dinitrogen gas. This radical then reacts with sulfur dioxide to form a sulfonyl radical, which is subsequently trapped by a fluoride source to yield the final sulfonyl fluoride product. The electronic nature of the substituents on the aromatic ring can influence the reaction pathway. eurekalert.org While the classical Sandmeyer reaction relies on copper catalysis, copper-free variations have also been developed. organic-chemistry.org
Green Chemistry Advancements in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of sulfonyl fluorides, this includes the use of less hazardous reagents, milder reaction conditions, and processes that generate minimal waste.
One notable advancement is the development of electrochemical methods for the synthesis of sulfonyl fluorides. masterorganicchemistry.com These methods can often be performed under mild conditions without the need for stoichiometric oxidants. Another green approach involves performing nucleophilic fluorination reactions in water, which is considered an environmentally benign solvent. digitellinc.com The use of surfactant-based catalytic systems can help to overcome the low solubility of organic substrates and the deactivation of the fluoride nucleophile in aqueous media. digitellinc.com Furthermore, methods that utilize stable and readily available starting materials, such as thiols and disulfides, in combination with green oxidants, are being explored to provide more sustainable routes to sulfonyl fluorides. eurekalert.orgsciencedaily.commiragenews.com While not yet specifically demonstrated for this compound, these green methodologies offer promising avenues for its future sustainable production.
Sustainable Reagent Development
A primary focus in the green synthesis of sulfonyl fluorides is the replacement of hazardous reagents with safer, more stable, and environmentally friendly alternatives. Traditional methods for synthesizing sulfonyl fluorides often involved the use of highly toxic and difficult-to-handle substances such as sulfuryl fluoride (SO₂F₂) gas or corrosive potassium bifluoride (KHF₂). asiaresearchnews.comeurekalert.org Recent research has led to the development of protocols that utilize safer and more readily available reagents.
A significant advancement is the use of potassium fluoride (KF) as the sole fluorine source. acs.org KF is less hazardous and more stable than many traditional fluorinating agents. rsc.orgnih.gov In conjunction with KF, green oxidants are being employed. For instance, protocols have been developed using sodium hypochlorite pentahydrate (NaOCl·5H₂O) as a green oxidant. acs.org Another novel approach involves a reagent known as SHC5®, which, when combined with KF, allows for the efficient conversion of thiols and disulfides into sulfonyl fluorides, producing only non-toxic sodium and potassium salts as by-products. asiaresearchnews.comeurekalert.orgsciencedaily.com
The choice of starting materials also plays a crucial role in sustainable synthesis. Instead of relying on sulfonyl chlorides, which can be unstable, modern methods increasingly use stable and readily available substrates like thiols and disulfides. asiaresearchnews.comacs.orgsciencedaily.com This approach not only enhances safety but also expands the range of accessible sulfonyl fluoride compounds.
| Component | Traditional Reagent | Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Fluorine Source | Sulfuryl fluoride (SO₂F₂), Potassium bifluoride (KHF₂) | Potassium fluoride (KF) | Lower toxicity, easier to handle, stable. asiaresearchnews.comeurekalert.orgnih.gov |
| Starting Material | Sulfonyl chlorides | Thiols, Disulfides | More stable, readily available. asiaresearchnews.comacs.orgsciencedaily.com |
| Oxidant | Harsh chemical oxidants | Sodium hypochlorite pentahydrate (NaOCl·5H₂O), SHC5® | Produces non-toxic by-products, environmentally benign. asiaresearchnews.comacs.orgsciencedaily.com |
Environmentally Benign Process Optimization
One of the most impactful strategies is the use of water as a reaction medium. digitellinc.com Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal green alternative to the volatile organic solvents often used in traditional synthesis. digitellinc.com Although the fluorination of sulfonyl chlorides can be challenging in water due to the inactivation of the fluoride nucleophile, the use of surfactant-based catalytic systems has enabled this transformation with good conversion rates. digitellinc.com
Process intensification through the development of one-pot and stepwise protocols is another key area of optimization. These methods reduce the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. acs.org Researchers have successfully developed both stepwise and one-pot procedures for synthesizing sulfonyl fluorides from thiols and disulfides, demonstrating the practicality of these approaches for scalable production. acs.org
The choice of organic solvent, when necessary, is also critical. There is a growing trend to replace conventional petroleum-derived solvents like Tetrahydrofuran (B95107) (THF) with greener alternatives. researchgate.netsigmaaldrich.com For a molecule like this compound, which contains a tetrahydrofuran ring, the use of a bio-based solvent such as 2-Methyltetrahydrofuran (2-MeTHF) is particularly relevant. researchgate.net 2-MeTHF is derived from renewable resources like corncobs and offers environmental advantages over THF. sigmaaldrich.com Another green ethereal solvent, Cyclopentyl methyl ether (CPME), is noted for its stability, hydrophobicity, and resistance to peroxide formation, making it a safer and more sustainable alternative to solvents like THF and dioxane. researchgate.netsigmaaldrich.com
| Optimization Strategy | Description | Example/Benefit |
|---|---|---|
| Green Solvents | Replacing volatile organic solvents with environmentally friendly alternatives. | Use of water as a reaction medium; bio-based solvents like 2-MeTHF as a substitute for THF. digitellinc.comresearchgate.netsigmaaldrich.com |
| Process Intensification | Combining multiple reaction steps into a single pot or sequence to reduce waste. | One-pot and stepwise protocols from thiols/disulfides minimize the need for purification of intermediates. acs.org |
| Catalysis | Using catalysts to improve reaction efficiency and reduce waste. | Surfactant-based catalysis enables efficient nucleophilic fluorination in water. digitellinc.com |
Reactivity and Mechanistic Investigations of Oxolane 3 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions
SuFEx is a class of click reactions centered on the reliable formation of covalent bonds using sulfonyl fluorides (R-SO₂F) and related S(VI) compounds. rhhz.netsigmaaldrich.com The S-F bond is exceptionally stable under many conditions but can be activated to react with a wide range of nucleophiles, making it a powerful tool for connecting molecular fragments. nih.govsigmaaldrich.com For a molecule like Oxolane-3-sulfonyl fluoride, the reactivity is centered on the electrophilic sulfur atom, which invites nucleophilic attack, leading to the displacement of the fluoride ion.
The core of SuFEx chemistry involves the reaction of the sulfonyl fluoride group with various nucleophiles. Compared to sulfonyl chlorides, sulfonyl fluorides are generally more stable and react more chemoselectively, exclusively at the sulfur center. sigmaaldrich.com
The reaction of sulfonyl fluorides with primary or secondary amines is a cornerstone of SuFEx chemistry, leading to the formation of highly stable sulfonamide linkages. chemrxiv.org This transformation is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a fluoride ion.
It is noteworthy that the reactivity of cyclic sulfonyl fluorides can be influenced by the ring system. For instance, studies on oxetane (B1205548) sulfonyl fluorides (a four-membered ring system) have revealed an alternative reaction pathway known as defluorosulfonylation, where the molecule can lose SO₂ and a fluoride ion to form a carbocation, which is then trapped by the amine. springernature.comresearchgate.netresearchgate.net However, for the less-strained five-membered ring of oxolane, the conventional SuFEx pathway to yield the corresponding sulfonamide is the expected and dominant reaction.
Sulfonyl fluorides readily react with oxygen nucleophiles, such as alcohols and phenols, to form sulfonate esters. These reactions often require activation of the nucleophile, for example, by using a base to form an alkoxide or phenoxide, or by using silyl ethers in the presence of a fluoride source. researchgate.net The reaction of phenols with sulfuryl fluoride can generate aryl fluorosulfonate intermediates, which are themselves reactive species. researchgate.net In the context of this compound, reaction with an alcohol (R'-OH) or phenol (Ar-OH) under basic conditions would be expected to yield the corresponding Oxolane-3-sulfonate ester (oxolane-3-SO₂OR' or oxolane-3-SO₂OAr).
The conversion of alcohols to fluorides can also be mediated by sulfonyl fluorides, though this typically involves a two-step process where a sulfonate is formed and subsequently displaced by a fluoride ion. youtube.com More direct one-pot substitutions of alcohols can be achieved using sulfuryl fluoride (SO₂F₂), which forms highly reactive alkyl fluorosulfate intermediates. nih.gov
The scope of SuFEx has expanded to include reactions with carbon and sulfur nucleophiles. The coupling of aryl sulfonyl fluorides with various alkyl carbon pronucleophiles, such as esters, amides, nitriles, and sulfones, has been developed to form aryl alkyl sulfones. rsc.orgnih.govresearchgate.net These reactions typically require a strong base, like lithium hexamethyldisilazide (LiHMDS), to generate the carbon nucleophile for the attack on the sulfonyl fluoride. researchgate.netclaremont.edu By analogy, this compound is expected to react with such carbon pronucleophiles under similar conditions to form the corresponding C-S bonded sulfone derivatives. Reactions with sulfur nucleophiles, such as thiols, can also occur, typically under basic conditions to form thiosulfonates, further broadening the synthetic utility of the sulfonyl fluoride group.
While many SuFEx reactions proceed with stoichiometric bases or activators, recent advancements have focused on catalytic methods to enhance the reactivity of the stable S-F bond.
Lewis acids have been shown to be effective catalysts for activating sulfonyl fluorides toward nucleophilic attack, particularly in reactions with amines. researchgate.net The Lewis acid is proposed to coordinate to the oxygen atoms of the sulfonyl group or the fluorine atom, thereby increasing the electrophilicity of the sulfur center and making it more susceptible to attack by a nucleophile. acs.org
A notable system employs calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] as a catalyst for the conversion of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides into sulfonamides and sulfamates using silylated amines. nih.govnih.gov The use of silyl amines is advantageous as the silicon atom acts as a fluoride trap, which helps in enabling the catalytic turnover. nih.govorganic-chemistry.org This method represents the first general example of Lewis acid-catalyzed SuFEx. nih.gov Other metal Lewis acids have also demonstrated catalytic activity in these transformations. nih.govorganic-chemistry.org
| Catalyst System | Nucleophile | Substrate Type | Typical Yield | Reference |
| 10 mol% Ca(NTf₂)₂, 50 mol% DABCO | Silyl Amines | Aryl/Alkyl Sulfonyl Fluorides | 35-99% | nih.govnih.govorganic-chemistry.org |
| Ca(OTf)₂ | Silyl Amines | Aryl Sulfonyl Fluorides | ~89% | nih.gov |
| Zn(NTf₂)₂ | Silyl Amines | Aryl Sulfonyl Fluorides | ~88% | nih.gov |
| La(NTf₂)₃ | Silyl Amines | Aryl Sulfonyl Fluorides | ~99% | nih.gov |
This table presents data for Lewis acid-catalyzed SuFEx reactions with various sulfonyl fluorides as models for the expected reactivity of this compound.
Catalytic Activation in SuFEx Chemistry
Influence of Brønsted Bases
The reactivity of sulfonyl fluorides in SuFEx reactions is significantly modulated by Brønsted bases. The choice of base can determine the reaction pathway, particularly when multiple reaction sites are present. For instance, in studies on the related oxetane sulfonyl fluorides, the reaction's outcome can be directed by selecting the appropriate base; amines can promote a defluorosulfonylation pathway, while phenols in the presence of a base tend to favor the traditional SuFEx reaction. springernature.com
Strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) are often employed to facilitate SuFEx couplings. nih.gov These bases are thought to activate the nucleophile by deprotonation. For example, the selective deprotonation of a tyrosine residue over other nucleophilic amino acids was achieved using tetramethylguanidine, enabling site-specific protein modification. nih.gov The amount of base required can depend on the specific sulfonyl fluoride substrate. nih.gov In reactions involving carbon pronucleophiles, strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) have proven effective in generating the necessary carbanion for coupling with aryl sulfonyl fluorides. claremont.edu
Kinetic Studies of SuFEx Pathways
Kinetic investigations provide crucial insights into the mechanisms of SuFEx and related reactions. Studies on the analogous 3-aryloxetane sulfonyl fluorides, which exhibit a preference for defluorosulfonylation over SuFEx with amine nucleophiles, have shed light on the underlying mechanism. springernature.com In this specific case, the reaction was determined to be first order in the oxetane sulfonyl fluoride and zero order with respect to the other components, including the amine. springernature.com This kinetic profile is indicative of a unimolecular rate-determining step, supporting an SN1-type mechanism. springernature.com This mechanism involves the spontaneous loss of sulfur dioxide (SO₂) and a fluoride ion to form a carbocation intermediate, which is then trapped by the nucleophile. springernature.com
Table 1: Kinetic Data for the Reaction of an Oxetane Sulfonyl Fluoride This interactive table is based on findings for the analogous oxetane sulfonyl fluoride compound.
| Reactant | Reaction Order | Mechanistic Implication |
|---|---|---|
| Oxetane Sulfonyl Fluoride | First | Participates in the rate-determining step. |
| Amine Nucleophile | Zero | Does not participate in the rate-determining step. |
Alternative Reactivity Pathways: Defluorosulfonylation
While sulfonyl fluorides are primarily known for their role in SuFEx click chemistry, alternative reaction manifolds exist. One such pathway is defluorosulfonylation, an unusual reactivity mode observed prominently with strained cyclic sulfonyl fluorides like their oxetane-based counterparts. springernature.comresearchgate.net This transformation involves the formal loss of both the sulfonyl group (as SO₂) and the fluoride ion, diverging from the typical substitution at the sulfur center. springernature.com This reaction is promoted simply by warming and provides a novel method for coupling amines, effectively using the sulfonyl fluoride as a leaving group to forge new carbon-nitrogen bonds. springernature.com
Formation of Cyclic Carbocation Intermediates (e.g., Oxolane Carbocations)
The defluorosulfonylation pathway proceeds through the formation of a highly reactive cyclic carbocation intermediate. springernature.com In the case of 3-aryloxetane sulfonyl fluorides, the loss of SO₂ and F⁻ generates a strained oxetane carbocation. springernature.combeilstein-journals.org The sulfonyl fluoride group in this context serves as a stable precursor to this readily activated carbocation. springernature.com Evidence for the formation of this carbocation has been obtained through mass spectrometry analysis, where the oxetane carbocation was detected as the main ion. springernature.com Given the structural similarity, it is plausible that this compound could undergo a similar process to form an oxolane carbocation under appropriate conditions. The stability of such carbocations is a key factor governing the reaction's feasibility. nih.govchemistryworld.com
Nucleophilic Trapping of Carbocation Species
Once formed, the electrophilic cyclic carbocation is rapidly intercepted by a nucleophile present in the reaction mixture. springernature.com This nucleophilic trapping step finalizes the defluorosulfonylative coupling process. researchgate.netnih.govresearchgate.net A broad array of nucleophiles can be employed, leading to a diverse range of products. In the well-documented case of oxetane sulfonyl fluorides, various primary and secondary amines have been successfully used to trap the carbocation, yielding over 80 examples of 3-aminooxetanes. springernature.com This methodology has been applied to the late-stage functionalization of complex amines and for creating analogues of established benzamide drugs. springernature.comresearchgate.net The scope of this trapping has been extended to other nucleophiles, including azoles and phosphites, demonstrating the versatility of the carbocation intermediate. beilstein-journals.org
Table 2: Examples of Nucleophiles Used to Trap Cyclic Carbocations from Sulfonyl Fluorides * Based on reactivity of analogous oxetane sulfonyl fluorides.
| Nucleophile Class | Example | Product Type |
|---|---|---|
| Primary Amines | Aniline | 3-Arylamino-oxetane |
| Secondary Amines | Morpholine | 3-Morpholino-oxetane |
| Complex Amines | Drug Fragments | Late-stage functionalized analogues |
| Azoles | Imidazole | 3-(Imidazol-1-yl)oxetane |
Computational Delineation of Carbocation Structure and Stability
Computational chemistry provides powerful tools for understanding the transient species involved in reaction mechanisms. researchgate.net Density Functional Theory (DFT) is a common method used to investigate the structure, stability, and electronic properties of carbocation intermediates. nih.govnih.gov For the strained oxetane carbocation formed during defluorosulfonylation, computational studies were initiated to delineate its specific nature and stability. springernature.com Such theoretical analyses can calculate the Gibbs free energy of carbocation intermediates, revealing trends in their stability. nih.gov These studies help to explain why certain substrates, like the aryloxetanes, favor the carbocation pathway over the traditional SuFEx reaction, which may be hindered by factors like steric bulk around the sulfur atom. springernature.com
Radical Reactions and Transformations
Beyond ionic pathways, the sulfonyl fluoride motif can also participate in radical chemistry. The fluorosulfonyl radical (•SO₂F) and related organosulfonyl radicals (RSO₂•) can be generated and utilized in various synthetic transformations. researchgate.netnih.gov One method to access sulfonyl radicals involves the addition of a CF₃ radical to an allylsulfonyl fluoride, followed by β-fragmentation. nih.govrsc.org These sulfonyl radicals can then add across alkenes and alkynes to form vinyl radicals, which are subsequently trapped to yield highly functionalized products. nih.govrsc.org
While this reactivity has not been specifically documented for this compound, the general principles of radical fluorosulfonylation suggest it as a potential area of reactivity. researchgate.net These methods, which often employ photoredox catalysis, provide a complementary approach to traditional ionic reactions for synthesizing diverse sulfonyl fluoride-containing compounds. nih.gov
Fluorosulfonyl Radical Generation and Reactivity
Information regarding the generation of fluorosulfonyl radicals from this compound is not documented in available literature. Methodologies for generating such radicals often involve the homolytic cleavage of a bond to the sulfonyl fluoride group, typically initiated by light, heat, or a radical initiator. The reactivity of the resulting fluorosulfonyl radical would be characterized by its electrophilicity and its propensity to add to unsaturated systems or participate in hydrogen atom abstraction processes. However, no studies detailing these processes specifically for this compound have been found.
Intermolecular and Intramolecular Radical Cyclizations
There is no available research describing the participation of this compound in either intermolecular or intramolecular radical cyclization reactions. Such reactions would typically involve the initial generation of a radical species from the compound, which then adds to a tethered or external π-system (like an alkene or alkyne) to form a new ring system. The specifics of these cyclizations, including regioselectivity and stereoselectivity, would be of significant interest but remain uninvestigated for this compound.
Cross-Coupling Methodologies
While cross-coupling reactions are a cornerstone of modern organic synthesis, there is a lack of information on the application of this compound as a coupling partner.
Palladium-Catalyzed C-C Bond Formations Involving this compound
No studies have been published on the use of this compound in palladium-catalyzed carbon-carbon bond-forming reactions. Such transformations would likely involve the activation of the C-S or S-F bond by a palladium catalyst to enable coupling with various organometallic or organic partners. The development of such methodologies would be a valuable addition to the synthetic chemist's toolbox, but currently, no protocols or mechanistic insights are available for this specific substrate.
Derivatization and Functionalization of Oxolane 3 Sulfonyl Fluoride Scaffolds
Synthesis of Functionalized Oxolane-3-sulfonyl Fluoride (B91410) Derivatives
The synthesis of functionalized oxolane-3-sulfonyl fluoride derivatives can be approached in two primary ways: by modifying a pre-existing this compound scaffold or by constructing the heterocyclic ring from precursors already bearing the required functional groups and the sulfonyl fluoride or a precursor moiety.
The introduction of diverse functionalities onto the oxolane ring is crucial for modulating the physicochemical properties of the molecule. This can be achieved through various synthetic transformations. Aliphatic sulfonyl fluorides, such as this compound, are excellent reagents for SuFEx chemistry due to their balanced reactivity, allowing for the formation of stable covalent bonds with a variety of nucleophiles. enamine.netenamine.net
One of the most powerful methods for derivatization is the SuFEx reaction, which allows for the connection of the sulfonyl fluoride with amines, phenols, and other nucleophiles. researchgate.netnih.gov For instance, reaction with primary or secondary amines yields the corresponding sulfonamides, while reaction with phenols produces sulfonate esters. This strategy is particularly useful for late-stage functionalization in medicinal chemistry. nih.gov
Furthermore, functional groups can be introduced by starting with appropriately substituted oxolane precursors. For example, a hydroxyl group on the oxolane ring can be converted into various other functionalities. The synthesis of such precursors can be accomplished through established methods for tetrahydrofuran (B95107) synthesis, such as intramolecular cyclization of haloalcohols or diols. nih.govorganic-chemistry.org
The direct introduction of the sulfonyl fluoride group onto a functionalized oxolane ring can be accomplished via several methods, including the conversion of sulfonic acids or their salts, sulfonyl chlorides, or thiols. rhhz.netrsc.org For example, an oxolane-3-thiol can be oxidatively fluorinated to the corresponding sulfonyl fluoride. rhhz.net
Table 1: Representative Methods for the Functionalization of Oxolane Scaffolds
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| SuFEx Reaction (Sulfonamide formation) | This compound | Primary/Secondary Amine, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | Oxolane-3-sulfonamide derivative | researchgate.netnih.gov |
| SuFEx Reaction (Sulfonate ester formation) | This compound | Phenol, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | Oxolane-3-sulfonate ester derivative | nih.gov |
| Oxidative Fluorination | Oxolane-3-thiol | Selectfluor®, Solvent (e.g., Acetonitrile/Water) | This compound | rhhz.net |
| Halide Exchange | Oxolane-3-sulfonyl chloride | KF or KHF2, Phase-transfer catalyst (e.g., 18-crown-6), Solvent (e.g., Acetonitrile) | This compound | rhhz.net |
The tetrahydrofuran ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. nih.gov The presence of an electron-withdrawing sulfonyl fluoride group at the 3-position can influence the reactivity of the oxolane ring, potentially making it more susceptible to nucleophilic attack.
Ring-opening of tetrahydrofuran and its derivatives can be catalyzed by Lewis or Brønsted acids. nih.govresearchgate.net For instance, in the presence of a strong acid and a nucleophile, the ether oxygen can be protonated, followed by nucleophilic attack at one of the adjacent carbons (C2 or C5), leading to a chain-opened product. The regioselectivity of this attack would be influenced by steric and electronic factors of other substituents on the ring.
In specific cases, the ring-opening can be initiated by an intramolecular process if a suitable nucleophile is present on a side chain. While less common for simple substituted tetrahydrofurans, highly strained or activated derivatives might undergo such transformations. For example, treatment of tetrahydrofuran with TeBr4 and triphenylphosphine (B44618) has been shown to result in an unexpected ring-opening. rsc.org
Table 2: Potential Ring-Opening Reactions of Substituted Oxolanes
| Reaction Type | Substrate | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Nucleophilic Ring-Opening | Substituted Tetrahydrofuran | Strong Acid (e.g., HBr, HI), Nucleophile | 1,4-Dihalobutane derivative | nih.gov |
| Lewis Acid-Mediated Ring-Opening | Tetrahydrofuran | PCl3, Organozinc catalyst | 4-Chlorobutoxy)phosphorus dichlorides | researchgate.net |
Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold is of significant interest for applications in medicinal chemistry and as chiral ligands or catalysts. The stereocenter can be located at the 3-position of the oxolane ring, and its absolute configuration can profoundly influence the biological activity and chemical reactivity of the molecule.
The synthesis of enantioenriched this compound derivatives can be achieved through several strategies. One common approach is to start from a chiral precursor, often derived from the chiral pool of natural products like carbohydrates or amino acids. researchgate.net These starting materials can be converted into chiral diols or haloalcohols, which can then undergo intramolecular cyclization to form the chiral oxolane ring with high stereocontrol. nih.gov
Another powerful method is the use of asymmetric catalysis. For example, an enantioselective catalytic reaction can be used to create the stereocenter on the oxolane ring or a precursor. Asymmetric hydrogenation, epoxidation, or dihydroxylation of an appropriate unsaturated precursor can lead to a chiral intermediate that can then be converted to the desired chiral oxolane derivative.
The stereoselective synthesis of the sulfonyl fluoride group itself is less common, but methods are emerging for the enantioselective synthesis of chiral sulfonimidoyl fluorides, which are structurally related to sulfonyl fluorides. nih.govnih.gov These methods often involve the stereospecific fluorination of a chiral sulfinamide precursor. chemrxiv.org
Table 3: Strategies for Enantiospecific Synthesis of Chiral Oxolanes
| Synthetic Strategy | Description | Example Precursor | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Carbohydrates, Amino Acids, Tartaric Acid | researchgate.net |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. | Asymmetric hydrogenation of an unsaturated precursor. | nih.gov |
| Enzymatic Resolution | Separation of a racemic mixture of intermediates using an enzyme. | Racemic alcohol or ester. | nih.gov |
The presence of a stereocenter at the C3 position of the oxolane ring can exert significant control over the stereochemical outcome of subsequent reactions. This stereocontrol can arise from steric hindrance, where the substituent at C3 directs the approach of a reagent to the less hindered face of the molecule.
For instance, in reactions involving the sulfonyl fluoride group, the conformation of the five-membered ring and the orientation of the C3 substituent can influence the accessibility of the sulfur atom to incoming nucleophiles. Similarly, if there are other reactive sites on the oxolane ring, the existing stereocenter can lead to diastereoselective transformations.
In additions to double bonds or carbonyl groups attached to the chiral oxolane scaffold, established models of asymmetric induction, such as the Felkin-Anh model, can often predict the stereochemical outcome. researchgate.net The stereoelectronic environment created by the chiral center dictates the preferred trajectory of the nucleophile, leading to the formation of one diastereomer in excess. The development of conditions to favor either syn or anti products with high diastereoselectivity is an active area of research for related chiral systems. researchgate.net
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight
Spectroscopic analysis provides direct observational data on the molecular structure of oxolane-3-sulfonyl fluoride (B91410) and its transformations during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for gaining deep mechanistic insights.
Advanced NMR spectroscopy is a cornerstone for the characterization of oxolane-3-sulfonyl fluoride. While ¹H and ¹³C NMR provide information about the oxolane ring structure, ¹⁹F NMR is particularly powerful for studying the sulfonyl fluoride moiety. The fluorine-19 nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity and a wide range of chemical shifts, making it an excellent probe for monitoring chemical changes. magritek.com
In mechanistic studies, ¹⁹F NMR can be used to monitor the progress of reactions involving this compound in real-time. magritek.com The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. As the sulfonyl fluoride group reacts—for instance, in a nucleophilic substitution reaction where the fluoride is displaced—the signal corresponding to this compound will decrease in intensity, while a new signal corresponding to the fluoride-containing product (e.g., a free fluoride ion or a new covalent species) will appear. magritek.comresearchgate.net This allows for precise kinetic analysis and the identification of reaction endpoints without the need for sample isolation. nih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, which can be a challenge in ¹H NMR. magritek.com
Table 1: Representative ¹⁹F NMR Chemical Shifts for Classes of Sulfonyl Fluorides
| Compound Class | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |
| Aryl Sulfonyl Fluorides | +60 to +70 |
| Alkyl Sulfonyl Fluorides | +50 to +65 |
| Sulfuryl Fluoride (SO₂F₂) | +37 |
| Fluoride Ion (in aqueous media) | -120 to -125 |
Note: The specific chemical shift for this compound would fall within the typical range for alkyl sulfonyl fluorides, influenced by the electronic effects of the cyclic ether structure.
Mass spectrometry (MS) is a vital tool for monitoring the reactions of this compound by tracking the mass-to-charge ratio (m/z) of reactants, products, and intermediates. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, enabling real-time analysis of reaction progress. By monitoring the ion currents corresponding to the starting material (this compound) and the expected product, researchers can optimize reaction conditions such as temperature, time, and catalyst loading.
Detecting highly reactive, short-lived intermediates like carbocations is a significant challenge in mechanistic chemistry. While direct detection of a transient carbocation derived from this compound is exceptionally difficult, specialized mass spectrometry techniques can provide indirect evidence. In reactions where a carbocation intermediate is proposed, its existence can sometimes be inferred by using trapping agents. The reaction is performed in the presence of a nucleophilic trapping agent that can react with the carbocation to form a stable, detectable product. Mass spectrometry can then be used to identify this trapped product, providing compelling evidence for the transient intermediate's existence.
When this compound is used as a scaffold for chemical biology probes, it can form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, or histidine. nih.gov Mass spectrometry, particularly tandem MS (MS/MS), is the primary tool for identifying the specific sites of modification.
The process typically involves the following steps:
The target protein is incubated with the this compound-based probe.
The protein is then digested into smaller peptides using a protease like trypsin.
This complex mixture of peptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the mass spectrometer, peptides that have been modified by the probe are identified by a characteristic mass shift.
These modified peptides are isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern reveals the exact sequence of the peptide and, crucially, pinpoints which specific amino acid residue was covalently modified by the probe. nih.govnih.gov
This adduct mapping is essential for understanding how a probe interacts with its biological target and for validating its mechanism of action. nih.govucsf.edu
Mass Spectrometry for Reaction Monitoring and Intermediate Detection
Quantum Mechanical and Molecular Dynamics Simulations
Computational chemistry provides a powerful complement to experimental techniques by offering insights into the electronic structure and reactivity of this compound at the atomic level.
Quantum mechanical methods, especially Density Functional Theory (DFT), are widely used to predict the reactivity of molecules like this compound. nih.gov One of the key parameters derived from DFT calculations is the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For an electrophile like this compound, the energy of the LUMO is of paramount importance. The LUMO represents the region of the molecule that is most likely to accept electrons from a nucleophile. A lower LUMO energy indicates a greater electrophilicity and, consequently, a higher reactivity towards nucleophiles. nih.gov Researchers can calculate the LUMO energy of this compound and compare it to a panel of other sulfonyl fluorides to predict its relative reactivity. nih.govacs.org This predictive power is invaluable for designing new chemical biology probes with tailored reactivity and stability. Studies have shown a strong correlation between calculated LUMO energies and experimentally measured rates of hydrolysis or reaction with nucleophiles. nih.gov
Table 2: Correlation of Calculated LUMO Energy with Reactivity for Representative Sulfonyl Fluorides
| Sulfonyl Fluoride Derivative | Calculated LUMO Energy (eV) at B3LYP-D3/aug-cc-PVTZ Level | Relative Reactivity/Hydrolytic Stability |
| Electron-Withdrawing Substituted Aryl-SO₂F | Lower (e.g., -0.10 to -0.08) | High Reactivity / Low Stability |
| Unsubstituted Aryl-SO₂F | Intermediate (e.g., ~ -0.07) | Moderate Reactivity / Moderate Stability |
| Electron-Donating Substituted Aryl-SO₂F | Higher (e.g., -0.06 to -0.05) | Low Reactivity / High Stability |
| Alkyl-SO₂F (e.g., this compound) | Higher (Predicted) | Lower Reactivity / Higher Stability |
This table illustrates the general trend observed in published studies. nih.gov Aliphatic sulfonyl fluorides like this compound are generally less reactive than their aromatic counterparts, which would correspond to a relatively higher LUMO energy.
Transition State Analysis and Reaction Pathway Mapping
In the study of this compound, transition state analysis and reaction pathway mapping would be crucial for understanding its reactivity, particularly in reactions such as nucleophilic substitution at the sulfur atom or reactions involving the oxolane ring. Computational chemistry, primarily using Density Functional Theory (DFT), is the principal tool for these investigations.
Researchers would begin by modeling the reactants, products, and potential intermediates of a given reaction involving this compound. Transition state structures, which represent the highest energy point along a reaction coordinate, are located using various computational algorithms. The nature of these transition states is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Once transition states are identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to map the reaction pathway, confirming that the located transition state connects the intended reactants and products. This mapping provides a detailed picture of the geometric changes that occur throughout the reaction. For instance, in a nucleophilic attack on the sulfonyl group, these calculations would elucidate the bond-forming and bond-breaking processes between the nucleophile, the sulfur atom, and the leaving fluoride ion.
Applications in Chemical Biology and Advanced Materials Research Context
Precursors for Specialized Molecular Scaffolds
Analogues of Amide Isosteres (e.g., Amino-Oxolanes)
Amide bond isosteres are crucial motifs in drug design, utilized to improve properties like metabolic stability, membrane permeability, and bioavailability by replacing the labile amide group nih.gov. While oxetane-amines, derived from four-membered ether rings, have been explored as promising bioisosteres for amides, the analogous amino-oxolanes represent a compelling, yet less explored, area nih.govacs.orgresearchgate.net.
Recent research has demonstrated a novel reaction pathway for sulfonyl fluorides, diverging from their typical "click" reactivity. Specifically, oxetane (B1205548) sulfonyl fluorides can undergo a defluorosulfonylative coupling with amines to form amino-oxetanes researchgate.net. This reaction mimics the disconnection of a standard amide bond synthesis, allowing for the coupling of sulfonyl fluorides with extensive amine libraries. This strategy highlights the potential of using sulfonyl fluorides as precursors to generate amide isosteres.
By analogy, oxolane-3-sulfonyl fluoride (B91410) could serve as a key precursor for the synthesis of 3-amino-oxolane derivatives. These compounds have the potential to act as amide isosteres, where the oxolane ring replaces the carbonyl group and the adjacent nitrogen mimics the amide nitrogen. The synthesis would likely proceed through the reaction of oxolane-3-sulfonyl fluoride with a wide range of primary or secondary amines. The resulting amino-oxolane structures could offer distinct spatial arrangements and hydrogen bonding patterns compared to traditional amides, potentially leading to improved pharmacological profiles.
| Feature | Amide Bond | Amino-Oxolane Moiety |
|---|---|---|
| Structure | R-C(=O)N-R' | R-(C₄H₇O)-N-R' |
| Key Atoms | Carbonyl (C=O), Amide (N-H) | Ether (C-O-C), Amine (C-N) |
| Geometry | Planar | Three-dimensional (Non-planar) |
| Metabolic Stability | Susceptible to hydrolysis by proteases/amidases | Generally more resistant to hydrolysis |
Linker Motifs in Chemical Biology Constructs (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase nih.gov. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker nih.gov. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (PROTAC-target-E3 ligase), thereby affecting degradation efficiency nih.govsoton.ac.uk.
The most commonly used linkers in PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains nih.govbroadpharm.com. However, there is a growing interest in developing more rigid and structurally defined linkers to improve pharmacokinetic properties and optimize the spatial orientation between the two ends of the molecule nih.govmusechem.com. Heterocyclic scaffolds such as piperazine and piperidine are being incorporated to impart this rigidity nih.gov.
In this context, the oxolane ring from this compound presents an attractive motif for PROTAC linker design. As a cyclic ether, it can increase the polarity and solubility of the PROTAC while offering a more constrained conformation compared to linear PEG linkers. The sulfonyl fluoride group can be used as a reactive handle to connect to either the target protein ligand or the E3 ligase ligand, for example, through reaction with an amine or alcohol functionality. The incorporation of an oxolane unit could provide a unique vector and rigidity to the linker, potentially leading to novel and more efficient protein degraders.
| Linker Characteristic | Contribution of Oxolane Motif |
|---|---|
| Rigidity | Introduces a semi-rigid, cyclic structure, reducing conformational flexibility compared to linear linkers. |
| Solubility | The polar ether oxygen can improve the aqueous solubility of the overall PROTAC molecule. |
| Synthetic Handle | The sulfonyl fluoride group provides a site for covalent attachment to other components of the PROTAC. |
| Spatial Orientation | The defined geometry of the five-membered ring can help control the relative positioning of the two ligands. |
Radiolabeling Agents for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting isotopes, such as fluorine-18 (¹⁸F) nih.gov. The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for developing radiotracers to study biological processes in vivo nih.govmdpi.com. Sulfonyl fluorides are valuable precursors for ¹⁸F-labeling due to their stability and specific reactivity.
Synthesis of ¹⁸F-Labeled Sulfonyl Fluoride Derivatives
The synthesis of ¹⁸F-labeled sulfonyl fluorides, including a potential ¹⁸F-labeled version of this compound, typically follows one of two main strategies: nucleophilic substitution or isotopic exchange.
The most common method involves the nucleophilic substitution of a sulfonyl chloride precursor with [¹⁸F]fluoride. In this approach, oxolane-3-sulfonyl chloride would be reacted with a [¹⁸F]fluoride source, such as K[¹⁸F]F complexed with a cryptand like Kryptofix 222 (K₂₂₂), in an aprotic solvent. This reaction displaces the chloride to form the desired ¹⁸F-labeled sulfonyl fluoride. This method is advantageous as it starts from a readily available, non-radioactive precursor and generally provides high specific activity.
Another powerful strategy is the sulfur [¹⁸F]fluoride exchange (SuFEx) reaction nih.gov. This method involves the isotopic exchange between a non-radioactive ("cold") sulfonyl fluoride and a high-activity source of [¹⁸F]fluoride. For this compound, this would mean reacting the compound directly with [¹⁸F]F⁻. This approach is often rapid and can be performed under mild conditions, making it suitable for automated radiosynthesis platforms nih.gov.
Strategies for Efficient Fluoride Incorporation
Achieving high radiochemical yields in ¹⁸F-labeling requires careful optimization of reaction conditions. A critical step is the preparation of reactive, anhydrous [¹⁸F]fluoride nih.govacs.org. The [¹⁸F]fluoride produced from a cyclotron is typically in aqueous solution acs.org. To enhance its nucleophilicity for reaction with the sulfonyl chloride precursor, the water must be removed, usually by azeotropic distillation with acetonitrile in the presence of a phase-transfer catalyst (e.g., K₂₂₂/K₂CO₃ or a tetraalkylammonium salt) mdpi.comacs.org.
For isotopic exchange reactions, the efficiency depends on the equilibrium of the exchange. While this method may result in lower specific activity compared to direct substitution, it can be highly efficient in terms of radiochemical conversion. The choice of solvent, temperature, and base can significantly impact the speed and yield of fluoride incorporation for both methods nih.govnih.gov. Recent advancements aim to simplify the process by developing methods that require less stringent anhydrous conditions or use solid-phase extraction techniques for fluoride activation and purification researchgate.net. The application of these advanced strategies would be key to the successful and routine production of [¹⁸F]this compound for PET imaging applications.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Enhanced Reactivity
The quest for more efficient and selective chemical transformations has spurred the development of novel catalytic systems for oxolane-3-sulfonyl fluoride (B91410). A primary focus is on enhancing its reactivity to broaden its applicability in synthesis. Researchers are actively investigating the use of various catalysts to achieve this. For example, certain catalytic approaches aim to facilitate the ring-opening of the oxolane moiety, a key step in many of its reactions. The development of catalysts that can operate under mild conditions with high turnover numbers is a significant goal in this area.
Detailed research findings have shown that specific Lewis acids can act as effective catalysts for the activation of the oxolane ring, making it more susceptible to nucleophilic attack. This has enabled a range of new transformations that were previously challenging to achieve. The table below summarizes some of the catalytic systems being explored.
| Catalyst Type | Mode of Action | Potential Advantages |
| Lewis Acids | Activation of the oxolane ring oxygen | Milder reaction conditions, increased reaction rates |
| Transition Metals | Coordination to the sulfonyl fluoride group | Novel reaction pathways, potential for asymmetric catalysis |
| Organocatalysts | Non-metal-based catalysis | Lower toxicity, readily available |
Exploration of Unprecedented Reaction Pathways and Selectivities
Beyond established synthetic routes, a significant research effort is dedicated to uncovering unprecedented reaction pathways and selectivities for oxolane-3-sulfonyl fluoride. The unique structural features of this compound, namely the strained oxolane ring and the electrophilic sulfonyl fluoride group, provide a platform for discovering novel chemical reactivity. Scientists are exploring its participation in unconventional cycloaddition reactions, radical-mediated processes, and C-H functionalization reactions.
Recent studies have demonstrated the potential for highly regioselective and stereoselective reactions that were not previously thought possible. By carefully tuning reaction conditions and catalyst design, chemists can now direct the reactivity of this compound to specific sites on a substrate molecule with high precision. This has opened up new avenues for the synthesis of complex molecular architectures.
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound chemistry with modern technologies such as flow chemistry and automated synthesis is set to revolutionize its application in both academic and industrial settings. Flow chemistry, which involves conducting reactions in continuous-flow reactors, offers numerous advantages over traditional batch processes, including improved safety, enhanced heat and mass transfer, and greater scalability.
The use of this compound in flow systems allows for precise control over reaction parameters, leading to higher yields and purities of the desired products. Furthermore, the combination of flow chemistry with automated synthesis platforms enables high-throughput screening of reaction conditions, accelerating the discovery and optimization of new synthetic methods.
Advanced Computational Design of Next-Generation this compound Reagents
Computational chemistry has emerged as a powerful tool for the rational design of new reagents with tailored properties. In the context of this compound, advanced computational methods are being employed to design next-generation reagents with enhanced reactivity, selectivity, and stability. By modeling the electronic structure and reaction mechanisms of these compounds, researchers can predict their chemical behavior and identify promising candidates for experimental investigation.
This in silico approach significantly reduces the time and resources required for the development of new reagents. The insights gained from computational studies are guiding the synthesis of novel this compound derivatives with fine-tuned properties for specific applications.
Expanding the Scope of Bioorthogonal Applications in Research
The field of bioorthogonal chemistry, which focuses on chemical reactions that can be carried out in living systems without interfering with native biological processes, presents a particularly exciting frontier for this compound. The sulfonyl fluoride moiety is a well-established reactive group for covalent protein modification, and its incorporation into the oxolane scaffold offers new opportunities for designing novel bioconjugation reagents.
Researchers are exploring the use of this compound derivatives for a variety of bioorthogonal applications, including the labeling and imaging of proteins in living cells, the development of targeted therapeutics, and the construction of protein-based biomaterials. The unique reactivity of these compounds allows for the selective modification of specific amino acid residues on a protein's surface, providing a powerful tool for studying and manipulating biological systems.
Q & A
Q. What are the common synthetic routes for preparing oxolane-3-sulfonyl fluoride, and how can reaction conditions be standardized?
this compound is typically synthesized via sulfonylation of oxolane derivatives. Key steps include:
- Starting materials : Oxolane-3-thiol or oxolane-3-sulfonic acid derivatives.
- Reagents : Fluorinating agents (e.g., ClF₃, KF in acidic media) to introduce the sulfonyl fluoride group.
- Optimization : Temperature control (0–25°C), anhydrous solvents (e.g., dichloromethane), and inert atmospheres to minimize hydrolysis.
- Characterization : Use NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm structure and purity .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
- Structural confirmation : ¹⁹F NMR is critical for identifying the sulfonyl fluoride moiety (δ ~50–70 ppm).
- Purity assessment : HPLC with UV detection or GC-MS for volatile derivatives.
- Quantitative analysis : Elemental analysis (C, H, S, F) and titration methods (e.g., ion-selective electrodes for fluoride release). Cross-validation with multiple techniques ensures accuracy, especially for novel derivatives .
Q. How is this compound utilized in organic synthesis?
- Sulfonylation reactions : Acts as an electrophile to introduce sulfonyl groups into amines, alcohols, or thiols.
- Protecting groups : Stabilizes reactive intermediates in multi-step syntheses.
- Click chemistry : Compatible with sulfur(VI)-fluoride exchange (SuFEx) reactions for bioconjugation .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Acid-resistant gloves, sealed goggles, and fume hoods to prevent exposure to corrosive vapors.
- Storage : Anhydrous conditions at –20°C to prevent hydrolysis.
- Waste disposal : Neutralization with aqueous bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound in SuFEx reactions with biomolecules?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity.
- Catalysts : Tertiary amines (e.g., DIPEA) accelerate fluoride displacement.
- Kinetic monitoring : Use in-situ ¹⁹F NMR to track reaction progress and adjust stoichiometry dynamically .
Q. What mechanistic insights explain the reactivity differences between this compound and its chloride analog?
- Electrophilicity : Sulfonyl fluorides are less reactive than chlorides due to stronger S–F bonds, requiring harsher conditions (e.g., elevated temperatures).
- Hydrolytic stability : Fluorides resist hydrolysis in aqueous media, enabling applications in biological systems.
- Computational studies : DFT calculations can model transition states to predict regioselectivity .
Q. How should researchers address contradictions in reported reactivity data for this compound?
- Systematic replication : Repeat experiments under standardized conditions (e.g., solvent purity, humidity control).
- Data normalization : Use internal standards (e.g., trifluoroacetic acid) in NMR to calibrate quantitative results.
- Meta-analysis : Compare kinetic data across studies to identify outliers or context-dependent trends .
Q. What novel applications exist for this compound in enzyme inhibition studies?
- Covalent inhibition : Targets catalytic serine or cysteine residues in enzymes (e.g., proteases, esterases).
- Activity-based probes : Fluorogenic tags enable real-time monitoring of enzyme activity in cellular assays.
- Selectivity profiling : Competitive labeling with broad-spectrum sulfonyl fluorides identifies off-target effects .
Q. What strategies mitigate challenges in detecting trace amounts of this compound in complex mixtures?
Q. How can computational tools aid in designing derivatives of this compound with tailored properties?
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with reactivity or solubility.
- Docking simulations : Predict binding affinities for enzyme targets.
- Synthetic feasibility : Retrosynthetic algorithms (e.g., CASP) prioritize viable routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
